molecular formula C23H21N3O4S B11598342 (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606959-10-8

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11598342
CAS No.: 606959-10-8
M. Wt: 435.5 g/mol
InChI Key: UUKQXQKQWIPIJC-ZHZULCJRSA-N
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Description

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole core, substituted with allyloxy, methoxy, and ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(allyloxy)-3-methoxybenzaldehyde with 2-(4-ethoxyphenyl)thiazolo[3,2-b][1,2,4]triazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzylidene moiety can be reduced to form a saturated derivative.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of the benzylidene moiety can produce a saturated derivative.

Scientific Research Applications

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phloroglucinol: An organic compound with a similar benzene triol structure.

    Hydroxyquinol: Another isomeric benzenetriol with different hydroxyl group positions.

    Pyrogallol: A benzenetriol isomer used in pharmaceuticals and explosives.

Uniqueness

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific substitution pattern and the presence of the thiazolo[3,2-b][1,2,4]triazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

606959-10-8

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H21N3O4S/c1-4-12-30-18-11-6-15(13-19(18)28-3)14-20-22(27)26-23(31-20)24-21(25-26)16-7-9-17(10-8-16)29-5-2/h4,6-11,13-14H,1,5,12H2,2-3H3/b20-14-

InChI Key

UUKQXQKQWIPIJC-ZHZULCJRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC=C)OC)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC=C)OC)SC3=N2

Origin of Product

United States

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